molecular formula C14H14N2O4S B5150081 3-nitro-N-(1-phenylethyl)benzenesulfonamide

3-nitro-N-(1-phenylethyl)benzenesulfonamide

Cat. No.: B5150081
M. Wt: 306.34 g/mol
InChI Key: PHQCDSJVIWPYTB-UHFFFAOYSA-N
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Description

3-nitro-N-(1-phenylethyl)benzenesulfonamide is an organic compound with the molecular formula C14H14N2O4S It is a derivative of benzenesulfonamide, featuring a nitro group at the third position and a phenylethyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-nitro-N-(1-phenylethyl)benzenesulfonamide typically involves the following steps:

    Nitration: The nitration of benzenesulfonamide is carried out using a mixture of concentrated sulfuric acid and nitric acid. This introduces a nitro group at the third position of the benzene ring.

    Alkylation: The nitrated benzenesulfonamide is then subjected to alkylation with 1-phenylethylamine. This reaction is usually performed in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

3-nitro-N-(1-phenylethyl)benzenesulfonamide undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium dithionite.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium dithionite in aqueous solution.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Reduction: 3-amino-N-(1-phenylethyl)benzenesulfonamide.

    Substitution: Various substituted benzenesulfonamides depending on the nucleophile used.

Scientific Research Applications

3-nitro-N-(1-phenylethyl)benzenesulfonamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anticancer and antimicrobial agent.

    Materials Science: The compound’s unique structural features make it useful in the development of new materials with specific properties, such as enhanced thermal stability or conductivity.

Mechanism of Action

The mechanism of action of 3-nitro-N-(1-phenylethyl)benzenesulfonamide involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound inhibits enzymes like carbonic anhydrase IX by binding to the active site, thereby preventing the enzyme from catalyzing its normal reaction.

    Pathways Involved: In cancer cells, the inhibition of carbonic anhydrase IX disrupts the regulation of pH, leading to apoptosis or cell death.

Comparison with Similar Compounds

Similar Compounds

    3-nitrobenzenesulfonamide: Lacks the phenylethyl group, making it less hydrophobic and potentially less effective in crossing cell membranes.

    N-(1-phenylethyl)benzenesulfonamide: Lacks the nitro group, which may reduce its ability to participate in certain chemical reactions.

Uniqueness

3-nitro-N-(1-phenylethyl)benzenesulfonamide is unique due to the presence of both the nitro and phenylethyl groups. This combination enhances its chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

3-nitro-N-(1-phenylethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O4S/c1-11(12-6-3-2-4-7-12)15-21(19,20)14-9-5-8-13(10-14)16(17)18/h2-11,15H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHQCDSJVIWPYTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NS(=O)(=O)C2=CC=CC(=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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